N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide
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Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide is a complex organic compound that features a thiazole ring, a chromene moiety, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Chromene Synthesis: The chromene moiety can be prepared via the Pechmann condensation, which involves the reaction of a phenol with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the thiazole and chromene intermediates with a cyanoacrylamide derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine or an aldehyde.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or aldehydes.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide: shares similarities with other thiazole and chromene derivatives, such as:
Uniqueness
- Structural Uniqueness : The combination of a thiazole ring, chromene moiety, and cyano group in a single molecule is relatively unique, providing a distinct set of chemical properties.
- Functional Uniqueness : The compound’s ability to undergo diverse chemical reactions and its potential applications in various fields highlight its versatility compared to similar compounds.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-20(2,3)17-12-26-19(22-17)23-18(24)15(10-21)9-13-8-14-6-4-5-7-16(14)25-11-13/h4-9,12H,11H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYFEUUAVFUKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C(=CC2=CC3=CC=CC=C3OC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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